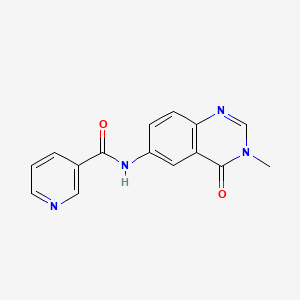
N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Compound X , is a synthetic organic compound with an intriguing molecular structure. Let’s explore its properties and applications.
Preparation Methods
Synthetic Routes::
Fusion of Benzoxazinone and Quinazolinone:
- The fusion reaction typically takes place in an oil bath at the specified temperature range.
- Precise reaction conditions, such as solvent choice and catalysts, may vary based on the specific synthetic protocol.
- While industrial-scale production methods for Compound X are not widely documented, research laboratories often employ the synthetic routes mentioned above.
Chemical Reactions Analysis
Reactivity::
- Compound X undergoes various chemical reactions due to its unique structure.
- Common types of reactions include:
- Oxidation: SeO₂ (selenium dioxide) as an electrophilic oxidizing agent.
- Acylation: Succinic anhydride or other acylating reagents.
Scientific Research Applications
Compound X finds applications in various fields:
Medicinal Chemistry: Investigating its potential as an antimicrobial agent.
Biological Research: Studying its effects on cellular pathways and molecular targets.
Industry: Exploring its use in drug development, agrochemicals, or other specialized applications.
Mechanism of Action
- The precise mechanism by which Compound X exerts its effects remains an active area of research.
- It likely interacts with specific cellular receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
- Compound X’s uniqueness lies in its fused benzoxazinone and quinazolinone moieties.
- Similar compounds include other quinazolinone derivatives, but none share this exact combination.
Properties
Molecular Formula |
C15H12N4O2 |
|---|---|
Molecular Weight |
280.28 g/mol |
IUPAC Name |
N-(3-methyl-4-oxoquinazolin-6-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C15H12N4O2/c1-19-9-17-13-5-4-11(7-12(13)15(19)21)18-14(20)10-3-2-6-16-8-10/h2-9H,1H3,(H,18,20) |
InChI Key |
XOGGUMOZYYPUKO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl [2-(4,6-dimethylpyrimidin-2-yl)-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-6-yl]acetate](/img/structure/B11025306.png)

![1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-phenylbutan-1-one](/img/structure/B11025316.png)
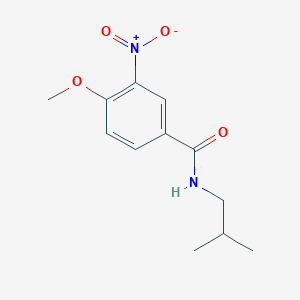
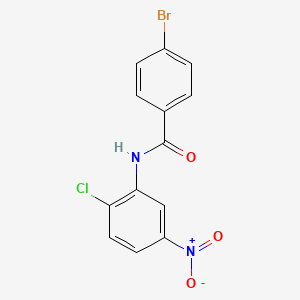
![2-chloro-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11025334.png)

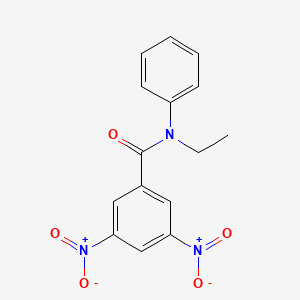

![N-[4-(octylsulfamoyl)phenyl]acetamide](/img/structure/B11025362.png)
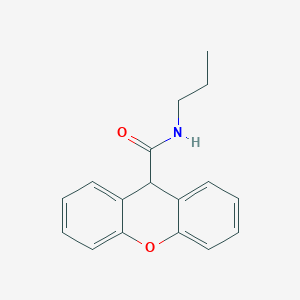
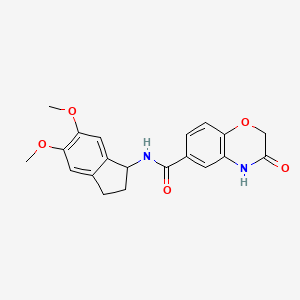
![4,5-dimethoxy-2-nitro-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B11025375.png)
